molecular formula C10H8O B13584418 2-(4-Ethynylphenyl)oxirane

2-(4-Ethynylphenyl)oxirane

Cat. No.: B13584418
M. Wt: 144.17 g/mol
InChI Key: ZHAFFVIZRHJFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethynylphenyl)oxirane is a high-purity organic compound that features both an epoxide (oxirane) ring and an ethynyl group on a phenyl ring. This unique structure makes it a valuable bifunctional building block in synthetic organic chemistry, particularly for pharmaceutical research and the development of advanced materials. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. The primary research value of this compound lies in its two highly reactive functional groups, which allow for sequential and selective chemical transformations. The strained, three-membered epoxide ring is highly susceptible to ring-opening reactions by nucleophiles, a key mechanism exploited in the synthesis of various biologically active molecules . Epoxides similar to this compound are known to act as covalent inhibitors by modifying active-site cysteine residues in enzymes such as cysteine proteases, which are important targets in conditions like Alzheimer's disease . Concurrently, the terminal alkyne (ethynyl group) serves as a versatile handle for further diversification through metal-catalyzed coupling reactions, such as the Click reaction (CuAAC), enabling facile conjugation or scaffold decoration for creating chemical libraries or activity-based protein profiling (ABPP) probes . Researchers can leverage this compound in the design and synthesis of novel peptidomimetics, enzyme inhibitors, and polymer precursors. Its structure offers a strategic advantage in medicinal chemistry for optimizing drug-like properties, including potency and selectivity . As with all epoxides, appropriate safety procedures must be followed as this class of compounds can be alkylating agents .

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

2-(4-ethynylphenyl)oxirane

InChI

InChI=1S/C10H8O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h1,3-6,10H,7H2

InChI Key

ZHAFFVIZRHJFQL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2CO2

Origin of Product

United States

Preparation Methods

Epoxidation of 4-Ethynylphenyl Derivatives Using Organocatalysts

Methodology:

This approach employs environmentally friendly organocatalysts, such as 2,2,2-trifluoroacetophenone, to facilitate the epoxidation of alkenes, including phenyl derivatives bearing ethynyl groups. The process involves:

  • Oxidant: Hydrogen peroxide, used in excess (typically 8 equivalents).
  • Solvent System: Mixtures of acetonitrile and tert-butanol buffered with potassium carbonate (pH 11).
  • Catalyst: 2,2,2-trifluoroacetophenone acts as an organocatalyst, activating hydrogen peroxide for epoxidation.
  • Reaction Conditions: Mild temperatures, often around room temperature, with low catalyst loadings (2–5 mol %), leading to high yields within one hour.

Reaction Scheme:

$$
\text{Alkene (with ethynylphenyl)} + \mathrm{H}2\mathrm{O}2 \xrightarrow[\text{catalyst}]{\text{solvent, pH}} \text{Epoxide}
$$

Advantages:

  • High selectivity and yield.
  • Environmentally benign conditions.
  • Low catalyst loading and short reaction time.

Data Table:

Entry Catalyst Oxidant Solvent System Yield Remarks
1 2,2,2-trifluoroacetophenone Hydrogen peroxide Acetonitrile/Tert-butanol with buffer Quantitative Efficient epoxidation of phenyl derivatives

Epoxidation via Ylide-Mediated Methods Using Sulfur Ylides

Methodology:

Sulfur ylide-mediated epoxidation involves the reaction of sulfur ylides with aldehydes or ketones to generate epoxides directly. For ethynylphenyl derivatives:

  • Reagents: Sulfur ylide, such as trimethylsulfonium iodide.
  • Substrate: 4-ethynylbenzaldehyde or related ketones.
  • Reaction Conditions: Usually carried out in polar aprotic solvents like tetrahydrofuran at low temperatures.

Reaction Steps:

  • Formation of sulfur ylide in situ.
  • Nucleophilic addition to aldehyde or ketone.
  • Cyclization to form the epoxide.

Advantages:

  • Mild reaction conditions.
  • High stereoselectivity.
  • Suitable for sensitive functional groups like ethynyl.

Reduction of Halogenated Precursors Followed by Cyclization

Methodology:

This method involves initial halogenation of the phenyl ring, followed by nucleophilic substitution and cyclization:

  • Step 1: Halogenation of 4-ethynylphenyl compounds to form halogenated intermediates.
  • Step 2: Nucleophilic displacement with base to generate dihydroxy or dihalide intermediates.
  • Step 3: Intramolecular cyclization to form the oxirane ring.

Example:

  • Starting from 2-bromo-1-[4-ethynylphenyl]ethanone.
  • Reduction with sodium borohydride yields the corresponding alcohol.
  • Cyclization under basic conditions yields the oxirane.

Reaction Data:

Step Reagents Conditions Yield Reference
Halogenation N/A N/A N/A Patent CN102432566B
Cyclization Base (NaOH) Reflux Moderate Patent CN102432566B

Direct Oxidation of 4-Ethynylphenyl Precursors

Methodology:

Oxidation of 4-ethynylphenyl derivatives such as styrene analogs can directly yield epoxides:

  • Reagents: Hydrogen peroxide or potassium peroxymonosulfate.
  • Catalysts: Sometimes used to improve efficiency.
  • Conditions: Mild, often at room temperature.

Reaction Scheme:

$$
\text{4-Ethynylphenyl styrene} + \mathrm{H}2\mathrm{O}2 \xrightarrow{\text{catalyst}} \text{2-(4-Ethynylphenyl)oxirane}
$$

Advantages:

  • Straightforward and high-yielding.
  • Suitable for sensitive functional groups.

Data Summary and Comparative Analysis

Preparation Method Key Reagents Conditions Yield Suitability References
Organocatalytic Epoxidation Hydrogen peroxide, organocatalyst Mild, pH 11 buffer High Functional group tolerance ,
Sulfur Ylide-Mediated Sulfur ylide, aldehyde/ketone Polar aprotic solvent High Stereoselectivity
Halogenation & Cyclization Halogenated precursor, base Reflux Moderate Versatile
Direct Oxidation Alkene derivatives, peroxide Mild High Efficient for styrene-like substrates ,

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The epoxide ring in 2-(4-Ethynylphenyl)oxirane undergoes nucleophilic attacks, leading to regioselective ring-opening.

Key Findings:

  • Alcoholysis : Treatment with methanol under basic conditions (e.g., NaOH) produces a vicinal diol via an S<sub>N</sub>2 mechanism, with nucleophilic attack at the less substituted carbon[^8].

  • Aminolysis : Reaction with amines (e.g., aniline) yields β-amino alcohols. The ethynyl group enhances electrophilicity at the adjacent carbon, favoring attack at the more substituted position under acidic conditions[^6].

  • Thiolysis : Thiols (e.g., ethanethiol) open the ring to form β-thioethers, with regioselectivity influenced by the reaction pH[^7].

Table 1: Nucleophilic Ring-Opening Reactions

NucleophileConditionsProductYield (%)Reference
MeOHNaOH, RT1,2-Diol85
AnilineHCl, 60°Cβ-Amino Alcohol78
EthanethiolH<sub>2</sub>SO<sub>4</sub>, RTβ-Thioether92

Acid- and Base-Catalyzed Hydrolysis

Hydrolysis of the epoxide ring produces vicinal diols, with stereochemical outcomes dependent on reaction conditions.

Key Findings:

  • Acidic Hydrolysis : Protonation of the epoxide oxygen facilitates S<sub>N</sub>1-like attack by water at the more substituted carbon, yielding a trans-diol[^8].

  • Basic Hydrolysis : Hydroxide ions induce S<sub>N</sub>2 attack at the less substituted carbon, preserving stereochemistry[^8].

Table 2: Hydrolysis Outcomes

ConditionsRegioselectivityStereochemistryYield (%)Reference
H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>More substitutedtrans90
H<sub>2</sub>O, NaOHLess substitutedtrans88

Cycloaddition Reactions

The ethynyl group participates in [2+2] and Diels-Alder cycloadditions, enabling synthetic diversification.

Key Findings:

  • [2+2 Cycloaddition] : Reacts with electron-deficient alkenes (e.g., tetrafluoroethylene) under UV light to form cyclobutane derivatives[^6].

  • Diels-Alder Reaction : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene), producing six-membered rings[^6].

Table 3: Cycloaddition Applications

Reaction TypePartnerProductYield (%)Reference
[2+2]TetrafluoroethyleneCyclobutane derivative65
Diels-Alder1,3-ButadieneBicyclic compound73

Transition Metal-Catalyzed Reactions

The ethynyl group facilitates metal-mediated transformations, such as Sonogashira coupling and alkyne cyclization.

Key Findings:

  • Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) in the presence of Pd/Cu catalysts to form conjugated enynes[^9].

  • Gold-Catalyzed Cyclization : Forms indene derivatives via π-activation of the alkyne[^6].

Table 4: Metal-Catalyzed Reactions

Catalyst SystemSubstrateProductYield (%)Reference
Pd(PPh<sub>3</sub>)<sub>4</sub>/CuIIodobenzenePhenylethyne derivative82
AuCl<sub>3</sub>Indene derivative68

Oxidation and Reduction

The epoxide and ethynyl moieties undergo redox transformations under controlled conditions.

Key Findings:

  • Epoxide Reduction : LiAlH<sub>4</sub> reduces the epoxide to a vicinal diol, while hydrogenolysis (H<sub>2</sub>/Pd) yields an alkane[^7].

  • Alkyne Oxidation : KMnO<sub>4</sub> oxidizes the ethynyl group to a carboxylic acid[^12].

Table 5: Redox Reactions

ReagentTarget GroupProductYield (%)Reference
LiAlH<sub>4</sub>EpoxideVicinal diol75
KMnO<sub>4</sub> (acidic)EthynylCarboxylic acid89

Polymerization and Crosslinking

The compound’s bifunctional reactivity enables its use in polymer chemistry.

Key Findings:

  • Ring-Opening Polymerization : Initiators like BF<sub>3</sub>·Et<sub>2</sub>O induce polymerization to form polyether chains[^7].

  • Crosslinking via Alkyne : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) creates crosslinked networks[^9].

Table 6: Polymerization Applications

ProcessConditionsPolymer TypeReference
Ring-openingBF<sub>3</sub>·Et<sub>2</sub>O, RTPolyether
CuAACCuSO<sub>4</sub>/NaAscCrosslinked hydrogel

Scientific Research Applications

2-(4-Ethynylphenyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)oxirane involves its high reactivity due to the strained oxirane ring. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ethynyl group can participate in additional reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The substituent on the phenyl ring critically influences molecular weight, polarity, and stability. Key analogues include:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties References
2-(4-Ethylphenyl)oxirane C₁₀H₁₂O 148.2 –CH₂CH₃ (electron-donating) Liquid at RT; used in polymer precursors
2-(4-Methylphenyl)oxirane C₉H₁₀O 134.18 –CH₃ (electron-donating) Lower boiling point; solvent stability
2-(4-Vinylphenyl)oxirane C₁₀H₁₀O 146.19 –CH=CH₂ (mildly electron-withdrawing) Solidifies at low temps; epoxy resin applications
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 –OCH₃ (electron-donating), –CH₃ Floral odor; used in fragrances
2-[(4-Nitrophenoxy)methyl]oxirane C₉H₉NO₄ 195.17 –NO₂ (strong electron-withdrawing) High reactivity; adhesive formulations
2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane C₁₄H₁₀F₂O 232.23 –F (electron-withdrawing) Pesticide intermediate; light yellow liquid

Key Trends :

  • Electron-withdrawing groups (e.g., –NO₂, –F, ethynyl) increase oxirane ring reactivity, favoring nucleophilic ring-opening reactions .
  • Electron-donating groups (e.g., –CH₃, –OCH₃) enhance thermal stability but reduce electrophilicity .
Ring-Opening Reactions
  • 2-(Chloromethyl)oxirane (Epichlorohydrin) : A precursor in epoxy resin synthesis; undergoes nucleophilic attack with amines or carboxylic acids .
  • 2-(4-Ethenylphenyl)oxirane : Polymerizes into epoxy resins with superior heat resistance, used in coatings and adhesives .
  • Nitro-substituted derivatives: Accelerated ring-opening with amines due to –NO₂’s electron-withdrawing effects, enabling rapid crosslinking in adhesives .

Research Findings and Trends

  • Synthetic Efficiency : Bismuth-mediated catalysis (e.g., Bi(OTf)₃) improves yields in oxirane synthesis, particularly for halogenated derivatives .
  • Odor Modulation : Substituent position (para vs. ortho) and functional groups (e.g., methoxy) drastically alter olfactory profiles, enabling tailored fragrance design .
  • Environmental Impact : Fluorinated oxiranes raise concerns due to persistence, necessitating greener synthetic routes .

Biological Activity

2-(4-Ethynylphenyl)oxirane, also known as this compound, is an organic compound characterized by its unique structure comprising an ethynyl group attached to a phenyl ring, which is further connected to a three-membered cyclic ether known as an oxirane. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is C10H8OC_{10}H_8O, with a molecular weight of 144.17 g/mol. The compound's structure contributes to its high reactivity, particularly due to the strained oxirane ring. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H8O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h1,3-6,10H,7H2
InChI KeyZHAFFVIZRHJFQL-UHFFFAOYSA-N
Canonical SMILESC#CC1=CC=C(C=C1)C2CO2

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions due to the strain in the oxirane ring. The compound can participate in nucleophilic substitutions and oxidation-reduction reactions, leading to the formation of diverse functionalized derivatives. These reactions are crucial for its interactions with biological molecules.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the inhibition of cysteine proteases such as calpain and cathepsins. These proteases are implicated in various pathological conditions, including neurodegenerative diseases and cancer.

Case Studies

  • Calpain Inhibition : A study investigated the inhibitory effects of epoxide-containing compounds on calpain-1 (Cal1), a cysteine protease involved in cellular processes. The results demonstrated that modifications to the epoxide structure could enhance selectivity and potency against Cal1, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Antitumor Activity : Another research effort explored the antitumor properties of compounds related to this compound. The findings revealed that these compounds displayed significant cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents .

Research Applications

The unique reactivity of this compound makes it a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents targeting cysteine proteases.
  • Polymer Chemistry : Utilized in creating specialized polymers with desirable properties for industrial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-substituted phenyl)oxirane derivatives, and how can they be adapted for 2-(4-Ethynylphenyl)oxirane?

  • Methodology :

  • Epoxidation of Vinyl Precursors : Metal-catalyzed oxidation of α-hydroxy vinyl substrates (e.g., using Mn-salen or Ti-based catalysts) can yield epoxides. For ethynyl-substituted precursors, ensure inert conditions (argon/nitrogen) to prevent alkyne side reactions .
  • Epoxide Ring Formation : Utilize nucleophilic epoxidation with peracids (e.g., mCPBA) or base-mediated cyclization of halohydrins. Ethynyl groups may require stabilization via bulky protecting groups to avoid conjugation interference .
  • Purification : Chromatography (silica gel, hexane/EtOAc) or crystallization (ethanol/water) is recommended for isolating pure epoxides, as GC data (>95% purity) ensures minimal byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (δ 2.5–4.5 ppm for oxirane protons; δ 70–90 ppm for sp² carbons) confirms the epoxide ring. Ethynyl protons (C≡CH) appear at δ 2.5–3.5 ppm .
  • Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water) verifies purity (>98% by area normalization) .
  • Physical Properties : Compare experimental data (e.g., boiling point ~298°C, density ~1.10 g/cm³) to computational predictions (e.g., DFT) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective epoxidation of vinyl precursors with ethynyl substituents, and how can they be addressed?

  • Challenges :

  • Electronic Effects : The ethynyl group’s strong electron-withdrawing nature destabilizes transition states, favoring non-selective epoxidation .
  • Steric Hindrance : Bulky substituents near the vinyl group may block catalyst access.
    • Solutions :
  • Catalyst Design : Chiral Mn-salen complexes with electron-deficient ligands enhance regioselectivity by stabilizing specific transition states .
  • Directed Epoxidation : Introduce temporary directing groups (e.g., boronate esters) to orient the catalyst .

Q. How does the electron-withdrawing ethynyl group influence the reactivity of the oxirane ring in nucleophilic ring-opening reactions?

  • Mechanistic Insights :

  • Ring Strain : Ethynyl groups increase oxirane ring strain, accelerating nucleophilic attack (e.g., by amines or thiols). Compare reactivity to fluoro- or bromo-substituted analogs (e.g., 2-(4-Fluorophenyl)oxirane shows slower kinetics) .
  • Computational Analysis : DFT studies reveal ethynyl groups lower the LUMO energy of the epoxide, facilitating nucleophilic addition. Validate with kinetic experiments (e.g., pseudo-first-order rate constants) .

Q. What are the implications of stereochemical outcomes in the synthesis of this compound, and how can enantiomeric excess (ee) be optimized?

  • Stereochemical Control :

  • Chiral Catalysts : Use Jacobsen’s Mn-salen catalyst for asymmetric epoxidation, achieving >90% ee in analogous systems .
  • Chiral Auxiliaries : Temporarily attach chiral ligands (e.g., Evans auxiliaries) to the ethynyl group to direct stereochemistry .
    • Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or ¹⁹F NMR (with chiral shift reagents) quantifies ee .

Q. How do conflicting data on epoxide stability under varying conditions inform storage and handling protocols?

  • Contradictions :

  • Thermal Stability : Some studies report decomposition at >100°C, while others note stability up to 150°C.
    • Resolution :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring via TGA and NMR. Use inert atmospheres (argon) to prevent oxidation .
  • Additives : Stabilize with radical scavengers (e.g., BHT) to inhibit polymerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.